molecular formula C17H14N2O B5269272 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one

Cat. No.: B5269272
M. Wt: 262.30 g/mol
InChI Key: HMEJTEUFNZZRKF-ZHACJKMWSA-N
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Description

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to an ethenyl chain, which is further connected to the quinoxalin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-nitroaniline.

    Condensation Reaction: The first step involves the condensation of 4-methylbenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Cyclization: The amine undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the quinoxaline ring.

    Final Step:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoxaline N-oxides, quinoxaline diones.

    Reduction: Quinoxaline amines.

    Substitution: Halogenated quinoxalines, alkylated quinoxalines.

Scientific Research Applications

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to oxidative stress, inflammation, and apoptosis. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the ethenyl and 4-methylphenyl groups.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position.

    3-Phenylquinoxalin-2-one: A derivative with a phenyl group instead of the 4-methylphenyl group.

Uniqueness

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one is unique due to the presence of the ethenyl chain and the 4-methylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)10-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEJTEUFNZZRKF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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